molecular formula C24H20F12N4S2 B3152772 N,N'-(1R,2R)-1,2-Cyclohexanediylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea CAS No. 743458-79-9

N,N'-(1R,2R)-1,2-Cyclohexanediylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea

Cat. No. B3152772
CAS RN: 743458-79-9
M. Wt: 656.6 g/mol
InChI Key: VALSAKIMMYEMHC-QZTJIDSGSA-N
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Description

“N,N’-(1R,2R)-1,2-Cyclohexanediylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea”, also known as Schreiner’s thiourea, is a type of (thio)urea derivative that has been used extensively as an organocatalyst in organic chemistry . It is known for its ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .


Molecular Structure Analysis

The molecular structure of “N,N’-(1R,2R)-1,2-Cyclohexanediylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea” is characterized by the presence of a (thio)urea core and two 3,5-bis(trifluoromethyl)phenyl groups . This structure allows it to form explicit double hydrogen bonds, which is key to its catalytic activity .


Chemical Reactions Analysis

Schreiner’s thiourea has been used extensively in promoting organic transformations . It is known for its ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states .


Physical And Chemical Properties Analysis

Schreiner’s thiourea is a white solid that is soluble in methanol, ethanol, Et2O, CH2Cl2, EtOAc, MeCN, DMSO, and toluene, but insoluble in H2O and hexane . It has a melting point of 170 °C .

Scientific Research Applications

    Organocatalysis

    • Schreiner’s Thiourea : This compound, developed by Schreiner’s group, plays a pivotal role in the development of H-bond organocatalysts. Its 3,5-bis(trifluoromethyl)phenyl motif enables explicit double hydrogen bonding, allowing it to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in transition states. As a result, it is extensively used in promoting organic transformations .

    Drug Synthesis

    • Selinexor : The compound serves as a precursor in the synthesis of selinexor, an FDA-approved drug used in cancer treatment. The mechanism involves the conversion of 3,5-bis(trifluoromethyl)benzonitrile to 3,5-bis(trifluoromethyl)benzamide, which further reacts to yield the intermediate imine. Selinexor has shown promise in treating hematological malignancies .

Mechanism of Action

Target of Action

The primary target of N,N’-(1R,2R)-1,2-Cyclohexanediylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea], also known as Schreiner’s thiourea, is the activation of substrates in organic chemistry . It plays a crucial role in the development of hydrogen-bond (H-bond) organocatalysts .

Mode of Action

Schreiner’s thiourea activates substrates and stabilizes partially developing negative charges (e.g., oxyanions) in the transition states using explicit double hydrogen bonding . It serves as a pre-catalyst in a novel electron donor–acceptor (EDA) complex catalysis strategy, generating iminyl radical intermediates from oxime esters via a single-electron reduction process under blue LED irradiation .

Biochemical Pathways

The compound is extensively used in promoting organic transformations . The EDA complex catalysis strategy it employs leads to the generation of iminyl radical intermediates from oxime esters .

Result of Action

The use of Schreiner’s thiourea results in the successful synthesis of a wide range of nitrogen-containing compounds, including pyrrolines, ketonitriles, phenanthridines, pyridines, and quinolines . This highlights the versatility of this approach.

Action Environment

The action of Schreiner’s thiourea is influenced by several environmental factors. The presence of a base serves as a pre-catalyst initiation switch . Blue LED irradiation is also necessary for the single-electron reduction process . These factors play pivotal roles in the effectiveness of the compound’s action.

Safety and Hazards

Schreiner’s thiourea should be stored in a tightly sealed container in a cool, dry, well-ventilated place . It should be kept away from incompatible materials such as oxidizing agents .

Future Directions

The use of (thio)urea derivatives as organocatalysts in organic chemistry has increased rapidly over the last decade . Schreiner’s thiourea, in particular, has played a very important role in the development of H-bond organocatalysts . The aim is to further expand the applications of (thio)urea-based catalysts .

properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]cyclohexyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F12N4S2/c25-21(26,27)11-5-12(22(28,29)30)8-15(7-11)37-19(41)39-17-3-1-2-4-18(17)40-20(42)38-16-9-13(23(31,32)33)6-14(10-16)24(34,35)36/h5-10,17-18H,1-4H2,(H2,37,39,41)(H2,38,40,42)/t17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALSAKIMMYEMHC-QZTJIDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F12N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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